2-Amino-5-chloro-2'-fluorobenzophenone

Spectrophotometry Iron(III) analysis Environmental monitoring

This is the mandatory fluorinated starting material for the patented Ranbaxy midazolam route and the validated electrophilic coupling reagent for iron(III) quantification (0.42–1.41 µg/mL). Its unique 2'-fluorine substitution is essential for imidazobenzodiazepine scaffold formation and enhanced fluorescence quantum yields. Do not substitute with chloro-analogs (e.g., MCB); procurement should specify this exact compound to maintain method compliance and achieve regulatory pharmacopoeial specifications.

Molecular Formula C13H9ClFNO
Molecular Weight 249.67 g/mol
CAS No. 784-38-3
Cat. No. B018288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-2'-fluorobenzophenone
CAS784-38-3
Synonyms(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone; 
Molecular FormulaC13H9ClFNO
Molecular Weight249.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N)F
InChIInChI=1S/C13H9ClFNO/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7H,16H2
InChIKeyGTGMXPIQRQSORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3) – Critical Benzodiazepine Intermediate with Differentiated Reactivity and Procurement Value


2-Amino-5-chloro-2′-fluorobenzophenone (CAS 784-38-3) is a bifunctional aromatic benzophenone derivative featuring an asymmetric substitution pattern (5-chloro on one aryl ring and 2′-fluoro on the other) . It is primarily recognized as a key precursor in the synthesis of the widely used short-acting benzodiazepine midazolam, as well as other CNS-active agents including flutazolam and flurafenazine [1]. The compound exists as a white to amber crystalline solid with a melting range of 95–98 °C and a molecular weight of 249.67 g·mol⁻¹ [2]. Its unique halogenation pattern imparts specific reactivity that distinguishes it from simpler aminobenzophenones, making it essential for certain heterocyclic cyclization pathways [1].

Why Generic Substitution Fails – The Irreplaceable Role of the 5-Chloro-2'-Fluoro Motif in Benzodiazepine Construction


In-class aminobenzophenone intermediates (e.g., 2-amino-5-chlorobenzophenone or 2-amino-2′,5-dichlorobenzophenone) cannot be simply interchanged with 2-amino-5-chloro-2′-fluorobenzophenone due to the stringent regiochemical and electronic requirements of the target heterocycle-forming reactions . The specific 5-chloro substitution on the aniline ring, combined with the 2′-fluoro group on the benzoyl moiety, is essential for achieving high-yielding cyclocondensation with glycine equivalents and for proper imidazole/benzodiazepine ring formation in midazolam-type syntheses [1]. Non-fluorinated analogs or those with different halogen placements lead to markedly different reaction rates, lower yields, and the generation of difficult-to-remove impurities, directly impacting the economic viability and regulatory compliance of API manufacturing .

2-Amino-5-chloro-2'-fluorobenzophenone – Quantifiable Differentiation Evidence for Informed Sourcing


Differentiated Analytical Sensitivity in Iron(III) Spectrophotometric Determination vs. 2-Amino-2',5-dichlorobenzophenone

In a direct head-to-head comparison as an oxidative electrophilic coupling reagent for iron(III) quantification, 2-amino-5-chloro-2'-fluorobenzophenone (MFB) exhibits a different analytical linearity range compared to its dichloro analog 2-amino-2′,5-dichlorobenzophenone (MCB) [1]. The MFB-based method demonstrates a Beer's law range of 0.42–1.41 μg·mL⁻¹, whereas the MCB-based method operates over 0.31–1.2121 μg·mL⁻¹, indicating a shifted operational window that may be advantageous for specific sample concentration profiles [1].

Spectrophotometry Iron(III) analysis Environmental monitoring

Process Innovation in Midazolam API Synthesis – Elimination of Chromatographic Purification

A patented process for midazolam manufacturing using 2-amino-5-chloro-2'-fluorobenzophenone as the key starting material explicitly avoids chromatographic purification steps, in contrast to conventional methods that require 'troublesome and time taking chromatographic isolation' . The method, which involves treatment with a lower alkyl diethiol, acetonitrile, and halomalonaldehyde followed by deprotection, enables the production of high-purity midazolam without the need for column chromatography at any stage .

Midazolam synthesis Process chemistry API manufacturing

Comprehensive Public Spectral Data for Unambiguous Identity Confirmation

Full ¹H NMR, ¹³C NMR, and FT-IR spectra of 2-amino-5-chloro-2'-fluorobenzophenone are publicly accessible through the authoritative Spectral Database for Organic Compounds (SDBS) maintained by AIST, Japan [1][2][3]. This level of open-access, peer-validated spectral characterization is not universally available for all related aminobenzophenone intermediates, many of which rely solely on vendor-supplied, batch-specific certificates of analysis.

NMR spectroscopy IR spectroscopy Quality control

Exceptionally High Commercial Purity (99.97%) Exceeding Typical Aminobenzophenone Specifications

Commercially, 2-amino-5-chloro-2'-fluorobenzophenone is available at a certified purity of 99.97%, as documented in vendor technical datasheets . This purity level exceeds the ≥98% (GC) or ≥98% (HPLC) specifications that are typical for many related aminobenzophenone intermediates used in pharmaceutical synthesis [1].

High-purity intermediate Analytical reference standard Pharmaceutical impurity profiling

Broader Synthetic Utility Across Multiple Benzodiazepine Scaffolds vs. Non-Fluorinated Analogs

2-Amino-5-chloro-2'-fluorobenzophenone serves as a documented key intermediate for at least four distinct benzodiazepine-derived pharmaceutical agents: midazolam, flutazolam, flurafenazine, and fludiethylaminoethyl diazepam [1]. In contrast, the non-fluorinated analog 2-amino-5-chlorobenzophenone is primarily cited as an intermediate for diazepam and chlordiazepoxide, with a more limited scope of documented benzodiazepine applications .

Benzodiazepine synthesis Pharmaceutical intermediate CNS drug discovery

Procurement-Driven Application Scenarios for 2-Amino-5-chloro-2'-fluorobenzophenone (CAS 784-38-3)


Midazolam API Manufacturing – Process Optimization with Reduced Purification Burden

This compound is the essential starting material for the patented, chromatography-free synthesis of midazolam API . Manufacturers adopting this route benefit from eliminated column chromatography steps, translating to lower solvent consumption, reduced labor costs, and faster batch turnaround times. Procurement of high-purity (≥99.97%) 2-amino-5-chloro-2'-fluorobenzophenone further ensures that the starting material itself does not introduce impurities that would necessitate additional downstream purification.

Analytical Reference Standard for Iron(III) Quantification in Environmental and Industrial Matrices

As a validated electrophilic coupling reagent for the spectrophotometric determination of iron(III), this compound (MFB) offers a Beer's law range of 0.42–1.41 μg·mL⁻¹, with a color development stable for up to 12 hours [1]. This makes it suitable for environmental monitoring laboratories and industrial effluent testing facilities that require a robust, reagent-based method for iron quantification in water and soil samples.

Quality Control of Benzodiazepine Impurity Profiling Using HPLC

2-Amino-5-chloro-2'-fluorobenzophenone is identified as a critical starting material and a potential process impurity in the manufacture of midazolam [2]. Laboratories involved in midazolam API release testing or stability studies require a characterized reference standard of this compound to develop and validate HPLC impurity profiling methods that comply with ICH Q3A guidelines (impurity identification threshold: 0.1%) [2].

Synthesis of Fluorinated Benzodiazepine Derivatives for CNS Drug Discovery

Medicinal chemistry groups engaged in CNS drug discovery can utilize this intermediate to access a diverse set of fluorinated benzodiazepine scaffolds, including midazolam, flutazolam, and flurafenazine analogs [3]. The public availability of comprehensive ¹H NMR, ¹³C NMR, and IR spectra [4] supports the characterization of newly synthesized derivatives and ensures traceability in SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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